B1579378 2-Thiol-D-tryptophan

2-Thiol-D-tryptophan

Cat. No.: B1579378
M. Wt: 237.3
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiol-D-tryptophan is a useful research compound. Molecular weight is 237.3. The purity is usually 95%.
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Properties

Molecular Weight

237.3

Origin of Product

United States

Preparation Methods

Preparation of D-Tryptophan Esters as Precursors

A foundational step in synthesizing 2-Thiol-D-tryptophan involves preparing D-tryptophan esters with high optical purity, which serve as intermediates for further functionalization. One robust method, described in a patent, involves the esterification of D-tryptophan with sulfonic acid esters in tetrahydrofuran (THF) solvent, followed by alkaline hydrolysis and acidification to isolate the ester hydrochloride salts with high yield and optical purity.

Typical procedure:

Step Reagents & Conditions Outcome
1. Reaction of D-tryptophan with sulfonic acid ester (e.g., ethyl benzenesulfonate) in THF at 60 °C for 8-10 hours Formation of D-tryptophan lower alcohol ester sulfonate intermediate Esterification with minimal racemization
2. Hydrolysis with aqueous NaOH (pH ~9-10), extraction with organic solvent (n-butyl acetate or ethyl acetate), dehydration with molecular sieves or anhydrous salts Conversion to free D-tryptophan ester, removal of impurities
3. Introduction of dry hydrogen chloride gas into organic extract to form ester hydrochloride salt Isolation of crystalline D-tryptophan ester hydrochloride with >99.5% optical purity

Yields and purity:

Ester Type Yield (%) Optical Purity (HPLC)
D-tryptophan ethyl ester 81.5-87.8 99.52-99.64
D-tryptophan propyl ester ~86.7 99.53
D-tryptophan methyl ester 88.3 99.64

This method is stable, avoids decomposition, and can be adapted to different ester groups, providing a versatile platform for further chemical modifications.

Introduction of 2-Thiol Group via C2-Functionalization of the Indole Ring

The key challenge in synthesizing this compound is the selective functionalization at the C2 position of the indole ring. While direct thiolation methods are scarce, related strategies for 2-substituted tryptophan analogs provide insight.

A recent advanced approach for 2-substituted tryptophan derivatives involves Iridium-catalyzed C–H borylation at the C2 position , followed by further transformations such as deborylative substitution. This method enables selective functionalization without racemization of the chiral center:

  • Step 1: Protection of amino and carboxyl groups (e.g., Boc and methyl ester protection).
  • Step 2: Ir-catalyzed C–H borylation selectively at C2 of the indole ring.
  • Step 3: Conversion of the boronate intermediate to the desired substituent via deborylative reactions.

For thiolation, a plausible adaptation is to convert the C2-boronate intermediate to a thiol group by nucleophilic substitution or thiol introduction reactions, although specific protocols for thiol substitution at C2 are not explicitly reported in the available literature.

Considerations for Deprotection and Stability

Deprotection of Boc and ester groups after C2-functionalization must be carefully controlled to avoid side reactions such as hydrogen-deuterium scrambling (in isotopic labeling) or degradation of the thiol group. Mild acidic conditions and silica gel-assisted global deprotection have been shown effective in related systems.

Summary Table of Key Preparation Steps and Conditions

Preparation Stage Reagents/Conditions Notes/Outcome
D-tryptophan ester formation D-tryptophan + sulfonic acid ester, THF, 60°C, 8-10 h High yield, high optical purity ester intermediates
Alkaline hydrolysis and extraction NaOH solution (pH 9-10), n-butyl acetate or ethyl acetate Conversion to free ester, purification
Ester hydrochloride formation Dry HCl gas in organic solvent, pH ~4.5 Crystalline ester salt, stable and pure
C2-selective functionalization Ir-catalyzed C–H borylation, THF, 80°C Selective C2 borylation enabling further substitution
Conversion of C2-boronate to thiol (Hypothetical) nucleophilic substitution with sulfur nucleophiles Requires development; literature precedent limited
Deprotection Mild acid, silica gel, controlled temperature Avoids side reactions, preserves stereochemistry

Research Findings and Challenges

  • The esterification method described is well-established, reproducible, and yields optically pure D-tryptophan esters that are ideal substrates for further functionalization.
  • Iridium-catalyzed C2 borylation is a promising strategy for late-stage modification of tryptophan derivatives, offering regioselectivity and functional group tolerance.
  • Direct thiolation at C2 remains a synthetic challenge; however, the boronate intermediate can be a versatile handle for introducing thiol groups through subsequent transformations.
  • Deprotection steps require careful optimization to maintain the integrity of the thiol group and avoid racemization or decomposition.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing 2-Thiol-D-tryptophan, and how do reaction conditions influence stereochemical purity?

  • Answer : Synthesis typically involves protecting the amino and carboxyl groups of tryptophan before introducing the thiol moiety via nucleophilic substitution or thiol-ene reactions. Stereochemical purity is highly dependent on reaction temperature, solvent polarity (e.g., DMF vs. THF), and catalysts (e.g., palladium for cross-coupling). Post-synthesis, chiral HPLC or NMR spectroscopy with chiral shift reagents should validate enantiomeric excess .
  • Data Note : PubChem records for related tryptophan derivatives (e.g., Z-D-Trp-OH) highlight retention times for chiral separation .

Q. How can researchers characterize the stability of this compound under physiological conditions?

  • Answer : Accelerated stability studies under varying pH (1.2–7.4), temperature (4–37°C), and oxidative stress (H₂O₂ exposure) are critical. Use LC-MS to monitor degradation products, such as disulfide dimers or tryptophan oxidation byproducts. Stability-indicating assays should comply with ICH guidelines for forced degradation .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s neurobehavioral effects?

  • Answer : Primary neuronal cultures or SH-SY5Y cell lines are suitable for evaluating neurotransmitter modulation (e.g., serotonin synthesis via HPLC). Dose-response curves should account for thiol reactivity, which may interfere with conventional MTT assays. Include controls with L-tryptophan and D-tryptophan to isolate stereospecific effects .

Advanced Research Questions

Q. How do contradictory findings in this compound’s bioavailability arise, and what experimental designs resolve them?

  • Answer : Discrepancies often stem from variations in assay sensitivity (e.g., fluorometric vs. mass spectrometry) or model systems (e.g., rodents vs. human gut models). Use crossover studies with isotopic labeling (¹³C/¹⁵N) to track absorption and metabolism. Double-blind randomized trials in animal models can control for batch-to-batch synthesis variability .
  • Methodological Pitfall : Avoid conflating plasma concentration with tissue-specific uptake; microdialysis in target tissues (e.g., brain) is essential .

Q. What strategies mitigate confounding variables when studying this compound’s interaction with thiol-reactive enzymes (e.g., glutathione peroxidase)?

  • Answer : Pre-incubate enzymes with competitive inhibitors (e.g., N-ethylmaleimide) to block non-specific thiol interactions. Use knockout models (e.g., GPx1⁻/⁻ mice) to isolate enzymatic pathways. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities while minimizing redox interference .

Q. How can multi-omics approaches elucidate the role of this compound in modulating gut-brain axis signaling?

  • Answer : Integrate metagenomics (gut microbiota composition), metabolomics (short-chain fatty acids), and transcriptomics (blood-brain barrier transporters). Use gnotobiotic mice colonized with defined microbial consortia to control for microbiome variability. Statistical harmonization tools (e.g., MOFA+) address cross-omics data heterogeneity .

Methodological Best Practices

  • Experimental Reproducibility : Publish raw NMR/MS spectra and synthetic protocols in open-access repositories (e.g., Zenodo) to address synthesis variability .
  • Ethical Compliance : For behavioral studies, adhere to IRB protocols for informed consent and data anonymization, especially in vulnerable populations (e.g., neuropsychiatric cohorts) .
  • Statistical Rigor : Pre-register hypotheses and analytical pipelines to avoid HARKing (Hypothesizing After Results are Known). Use Bayesian meta-analysis for reconciling contradictory datasets .

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